
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate is a compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by further functionalization steps. One common method involves the reaction of 2-aminobenzenethiol with benzylamine and a suitable butanethioate derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or continuous flow reactors. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave irradiation can significantly reduce reaction times and improve product yields by providing uniform heating and enhancing reaction kinetics .
Analyse Des Réactions Chimiques
Types of Reactions
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring or the butanethioate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzothiazole ring or the butanethioate moiety .
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promise as an inhibitor of certain enzymes and as a potential therapeutic agent for various diseases.
Medicine: Research has indicated its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties
Mécanisme D'action
The mechanism of action of S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In the case of antimicrobial or anticancer activity, the compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
Uniqueness
S-1,3-Benzothiazol-2-yl 3-(benzylamino)butanethioate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzylamino and butanethioate moieties provide additional sites for chemical modification, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
921222-70-0 |
|---|---|
Formule moléculaire |
C18H18N2OS2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
S-(1,3-benzothiazol-2-yl) 3-(benzylamino)butanethioate |
InChI |
InChI=1S/C18H18N2OS2/c1-13(19-12-14-7-3-2-4-8-14)11-17(21)23-18-20-15-9-5-6-10-16(15)22-18/h2-10,13,19H,11-12H2,1H3 |
Clé InChI |
KMRNNCWQUDFWGC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)SC1=NC2=CC=CC=C2S1)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
![4-[3-(2,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoic acid](/img/structure/B12622594.png)
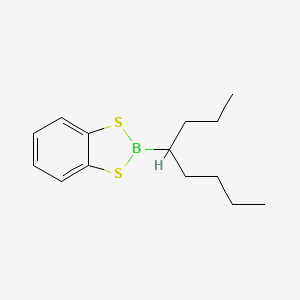

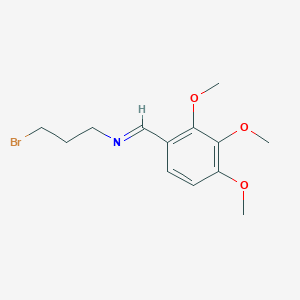
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
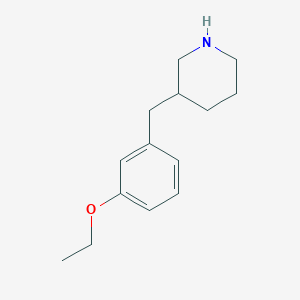

![1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B12622658.png)

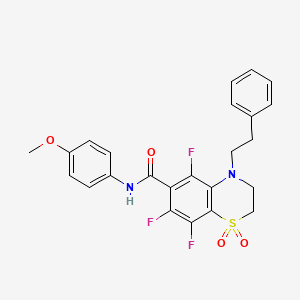
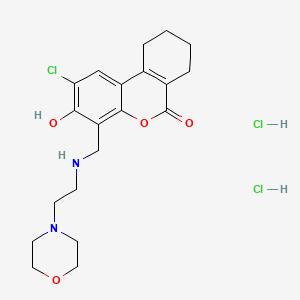
![4-({5-[(6-Methylpyridin-3-YL)oxy]pentyl}sulfanyl)-7-(trifluoromethyl)quinoline](/img/structure/B12622674.png)
